Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate
Description
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is a synthetic benzoate ester featuring a chlorine atom at the 2-position and a 2-oxo-pyrrolidinyl group at the 4-position of the aromatic ring, with a methyl ester at the carboxyl group.
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)9-5-4-8(7-10(9)13)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
YWGNUXMRPDFEBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like sodium hydroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Hydrogen peroxide, acetic acid as a solvent
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of N-oxides
Scientific Research Applications
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
*Hypothetical compound for comparison.
Key Observations :
- Electron-Withdrawing Effects : The chlorine at position 2 in the target compound stabilizes the aromatic ring via electron withdrawal, contrasting with methyl or methoxy groups in analogs like methyl 2-methoxybenzoate .
- Lipophilicity : Chlorine and pyrrolidinyl groups increase logP (estimated ~2.5) compared to hydroxylated analogs (e.g., logP ~1.2 for methyl 2,4-dihydroxybenzoate) .
Enzyme Inhibition Potential
- Hydroxylated Benzoates: Methyl 2,4-dihydroxy-6-methyl benzoate (, Compound 5) exhibits α-glucosidase inhibitory activity due to hydrogen-bonding hydroxyl groups .
- Chlorinated Analogs : Methyl 2-chlorobenzoate () lacks significant bioactivity data but is widely used as a synthetic intermediate. Halogenation often enhances metabolic stability in drug design.
Physicochemical Properties
Biological Activity
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and a comprehensive data table summarizing its properties and effects.
- Molecular Formula : C₁₃H₁₀ClNO₃
- Molecular Weight : 263.68 g/mol
- CAS Number : 1261905-76-3
Structure
The compound features a benzoate moiety with a chloro substituent and a pyrrolidinyl group, which is pivotal for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways. Its structure suggests potential interactions with biological targets involved in metabolic processes.
Inhibition of Enzymatic Activity
A significant study explored the compound's ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme linked to various pathological conditions. The screening revealed that compounds with similar structures could modulate LPLA2 activity, potentially leading to therapeutic applications in diseases characterized by phospholipidosis .
Antiviral Properties
Another area of investigation has been the compound's antiviral effects. Preliminary data suggest that derivatives of this compound might inhibit viral replication mechanisms, particularly in coronaviruses. Such findings align with ongoing research into small molecules that target viral proteases .
Cytotoxicity and Cellular Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further exploration as an anticancer agent .
Study 1: Inhibition of LPLA2
In a controlled laboratory setting, MDCK cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of LPLA2 activity, suggesting its potential role in managing conditions associated with lysosomal dysfunction .
Study 2: Antiviral Screening
A series of antiviral assays conducted against SARS-CoV-2 indicated that compounds structurally related to this compound exhibited significant inhibitory effects on viral replication. The most potent derivatives showed IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 263.68 g/mol |
| CAS Number | 1261905-76-3 |
| Biological Activity | Enzyme inhibition |
| Antiviral Activity | Yes |
| Cytotoxicity | Yes |
| Target Enzyme | LPLA2 |
| IC50 (Antiviral) | < 1 nM (varies by derivative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
